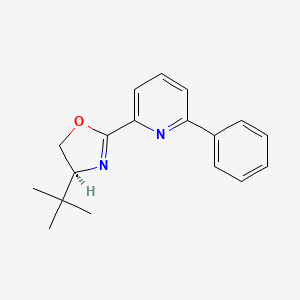

(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

Role in Transition Metal-Catalyzed Enantioselective Transformations

The (S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole ligand excels in stabilizing transition metal complexes through its rigid pyridine-oxazoline framework. This ligand forms tridentate coordination with metals like ruthenium and palladium, creating chiral environments critical for enantioselectivity. For example, ruthenium complexes incorporating this ligand catalyze asymmetric C–H aminations with up to 97% enantiomeric excess (ee) by enforcing a well-defined transition state geometry. Similarly, palladium-catalyzed decarboxylative alkylations of cyclic ketones achieve 94% ee due to the ligand’s ability to suppress competing side reactions.

A key advantage lies in the tert-butyl substituent at the oxazoline’s 4-position, which imposes steric bulk to shield one face of the metal center. This effect is exemplified in asymmetric hydrogenations of α,β-unsaturated ketones, where the ligand delivers 98% ee compared to 78% for less hindered analogs. The pyridine ring further enhances π-backbonding with electron-deficient metals, stabilizing intermediates in oxidative addition steps.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-18(2,3)16-12-21-17(20-16)15-11-7-10-14(19-15)13-8-5-4-6-9-13/h4-11,16H,12H2,1-3H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXPCSYTPPMTHS-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Phenylpyridine Moiety: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, where the phenylpyridine is attached to the dihydrooxazole core.

Industrial Production Methods

Industrial production of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution

(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo nucleophilic substitution reactions due to the electrophilic nature of the oxazole nitrogen atom. This reaction can be used to introduce various substituents at the nitrogen position.

Electrophilic Aromatic Substitution

The phenyl group in the compound is susceptible to electrophilic aromatic substitution, allowing for further functionalization at different positions on the aromatic ring.

Reduction Reactions

Reduction reactions can convert the oxazole into more saturated derivatives or facilitate the introduction of other functional groups.

-

Biological Activity and Applications

Research has indicated that compounds similar to (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exhibit various biological activities, including:

-

Antimicrobial Properties : Studies have shown potential against bacterial strains.

-

Anticancer Activity : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation.

(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole represents a versatile scaffold in medicinal chemistry with promising chemical reactivity and biological applications. Ongoing research into its synthesis and reaction pathways may unveil new therapeutic potentials.

Scientific Research Applications

Synthesis of (S)-t-BuPyOx

The synthesis of (S)-t-BuPyOx has been optimized to enhance efficiency and yield. A notable method involves a three-step process starting from picolinic acid, which is both inexpensive and readily available. This synthetic route has been reported to achieve an overall yield of 64%, making it viable for multi-gram scale production . The method includes:

- Amidation Reaction : Picolinic acid is reacted with (S)-tert-leucinol to form an amide.

- Cyclization : The amide undergoes cyclization to yield the target ligand.

- Purification : The product is purified, typically using silica gel chromatography.

Applications in Asymmetric Catalysis

(S)-t-BuPyOx is primarily recognized for its role as a chiral ligand in asymmetric catalysis. Below are some specific applications:

Palladium-Catalyzed Reactions

(S)-t-BuPyOx has been employed in palladium-catalyzed reactions, including:

- Cross-Coupling Reactions : It facilitates the coupling of aryl halides with organometallic reagents, leading to the formation of biaryl compounds with high enantioselectivity .

- C-H Activation : The ligand enhances the reactivity and selectivity in C-H activation processes, allowing for the functionalization of hydrocarbons under mild conditions.

Synthesis of Complex Molecules

The ligand's ability to induce chirality makes it valuable in synthesizing complex molecules such as:

- Pharmaceutical Intermediates : It is used to produce chiral intermediates for various drugs, improving the efficacy and reducing side effects by ensuring the correct enantiomer is synthesized.

- Natural Products : (S)-t-BuPyOx has been utilized in the total synthesis of several natural products, showcasing its versatility in complex organic synthesis.

Case Study 1: Asymmetric Synthesis of β-Amino Acids

In a study published by the American Chemical Society, (S)-t-BuPyOx was successfully applied in the asymmetric synthesis of β-amino acids via a palladium-catalyzed reaction. The use of this ligand resulted in high yields and excellent enantioselectivities, demonstrating its effectiveness in producing biologically relevant compounds .

Case Study 2: Synthesis of Chiral Quinolines

Another significant application involved utilizing (S)-t-BuPyOx in the synthesis of chiral quinolines through a one-pot reaction involving a cascade process. This method not only simplified the synthetic pathway but also provided a range of quinoline derivatives with high optical purity .

Comparative Data Table

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Steric and Electronic Effects

- tert-Butyl vs. Benzyl/Isopropyl : The tert-butyl group in (S)-t-BuPyOx provides superior steric hindrance compared to benzyl or isopropyl groups, reducing side reactions in crowded catalytic environments .

- 6-Phenylpyridine vs. Quinoline: Quinoline-based ligands (e.g., ) exhibit stronger π-backbonding with transition metals (e.g., Ru, Pd), enhancing catalytic activity in hydrogenation but compromising solubility .

Catalytic Performance

- Enantioselectivity : (S)-t-BuPyOx outperforms its R-enantiomer and benzyl/isopropyl analogs in asymmetric additions, attributed to optimal chiral induction from the tert-butyl group .

- Substrate Scope : Ligands with electron-withdrawing groups (e.g., 5-CF₃-pyridine in ) show broader substrate tolerance in cross-couplings but lower ee in stereoselective reactions .

Biological Activity

(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O |

| Molecular Weight | 280.36 g/mol |

| CAS Number | 238760-00-4 |

The structure features a pyridine ring and a dihydrooxazole moiety, which are crucial for its biological activity.

Synthesis

Recent studies have developed efficient synthetic routes for (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole. One notable method involves a three-step synthesis starting from commercially available picolinic acid, yielding the target compound with significant efficiency .

Antifungal Activity

Research has indicated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. For instance, compounds similar to (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole have shown effective inhibition against various fungal strains, including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans, demonstrating their potency .

Pharmacokinetics

Pharmacokinetic studies on related compounds have revealed favorable profiles. For example, one derivative exhibited a half-life of approximately 80.5 minutes in human liver microsomes, indicating good metabolic stability. Additionally, it showed minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, which are critical for drug metabolism .

Case Studies

- Study on Antifungal Efficacy :

- Pharmacokinetic Evaluation :

Q & A

Q. What are the established synthetic routes for (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and what are their key efficiency metrics?

A three-step enantioselective synthesis starting from (S)-(+)-2-phenylglycinol has been reported, involving cyclization, coupling with pyridine derivatives, and purification. Yields for individual steps range from 83.2% to 94.5%, with final product purity exceeding 99% as confirmed by polarimetry, IR, NMR, and GC-MS . This method avoids racemization, critical for maintaining stereochemical integrity in chiral oxazoline frameworks.

Q. How is the stereochemical configuration of this compound confirmed in synthetic workflows?

Polarimetry is used to measure optical rotation, while advanced spectroscopic methods (e.g., and NMR) resolve diastereotopic protons and coupling constants. X-ray crystallography (as applied to analogous oxazolidine derivatives) provides definitive structural confirmation by mapping bond angles and spatial arrangements .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar oxazoline derivatives recommend:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or solvent removal steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in large-scale synthesis?

Key parameters include:

- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions .

- Catalyst Screening : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived systems) may enhance ee, though none are explicitly reported for this compound.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and yield .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from dynamic rotational barriers in oxazoline rings. Solutions include:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

While direct data is limited, analogous oxazolines show:

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic applications?

The bulky tert-butyl moiety:

Q. What methodologies are recommended for assessing ecological toxicity of this compound?

Follow OECD guidelines for:

- Aquatic Toxicity : Daphnia magna acute immobilization tests (EC50).

- Biodegradability : Modified Sturm test to evaluate mineralization in soil/water systems .

- Bioaccumulation : Log (octanol-water partition coefficient) predictions via computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.